![molecular formula C19H20N2O3 B4386013 methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B4386013.png)
methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate
Overview
Description
Methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate is not yet fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-inflammatory and analgesic properties make it a useful tool for studying various inflammatory diseases. However, the compound has some limitations, such as its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate. Some potential areas of interest include further elucidating its mechanism of action, exploring its potential applications in the treatment of various inflammatory diseases, and developing more efficient synthesis methods for the compound.
Conclusion:
Methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate is a promising compound with potential applications in various scientific fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
Methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been extensively studied for its potential applications in various scientific fields. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
methyl 3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-19(23)15-7-4-8-17(11-15)20-18(22)13-21-10-9-14-5-2-3-6-16(14)12-21/h2-8,11H,9-10,12-13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKFXKGWLQDDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199525 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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